4-Ethylamphetamine

Description

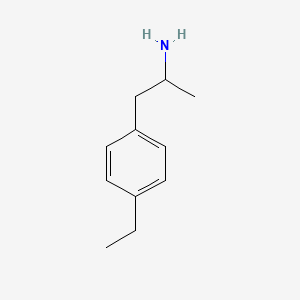

Structure

3D Structure

Properties

CAS No. |

800400-50-4 |

|---|---|

Molecular Formula |

C11H17N |

Molecular Weight |

163.26 g/mol |

IUPAC Name |

1-(4-ethylphenyl)propan-2-amine |

InChI |

InChI=1S/C11H17N/c1-3-10-4-6-11(7-5-10)8-9(2)12/h4-7,9H,3,8,12H2,1-2H3 |

InChI Key |

VHFLVGIMDGXALR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CC(C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethylamphetamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylamphetamine (4-EA) is a synthetic compound belonging to the substituted amphetamine class. Structurally similar to other psychoactive substances such as 4-methylamphetamine, it has been identified as a designer drug.[1] A comprehensive understanding of its physicochemical properties is paramount for researchers in the fields of pharmacology, toxicology, and medicinal chemistry. This technical guide provides a detailed overview of the known physicochemical characteristics of 4-Ethylamphetamine, supported by experimental data where available, and contextualized with information from closely related analogs.

Chemical and Physical Properties

The fundamental chemical and physical properties of 4-Ethylamphetamine are summarized below. Due to a scarcity of direct experimental data for 4-Ethylamphetamine, some properties are estimated based on data from structurally similar compounds, which is duly noted.

Table 1: General and Computed Physicochemical Properties of 4-Ethylamphetamine

| Property | Value | Source |

| IUPAC Name | 1-(4-ethylphenyl)propan-2-amine | [2] |

| Molecular Formula | C₁₁H₁₇N | [2][3] |

| Molecular Weight | 163.26 g/mol | [2][3] |

| CAS Number | 800400-50-4 | [2] |

| Canonical SMILES | CCC1=CC=C(C=C1)CC(C)N | [2] |

| InChIKey | VHFLVGIMDGXALR-UHFFFAOYSA-N | [2] |

| Computed XLogP3 | 2.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 3 | [2] |

Table 2: Experimental and Analog-Based Physicochemical Properties

| Property | Value | Source/Analog | Notes |

| Melting Point (HCl salt) | 158-159 °C | 4-Methylamphetamine HCl[4] | Value for the hydrochloride salt of a close structural analog. |

| Boiling Point (Free Base) | 222-224 °C (at 760 mmHg) | 4-Methylamphetamine[4] | Value for the free base of a close structural analog. |

| pKa | ~9.9 | Amphetamine | Estimated based on the pKa of amphetamine. |

| logP (octanol/water) | 2.81 | 2,5-Dimethoxy-4-ethylamphetamine[5] | Experimental value for a related compound. |

| Aqueous Solubility | Slightly soluble in water (Base) | Amphetamine Base[6] | General solubility characteristic for amphetamine bases. |

| Solubility (Salts) | Soluble in water | Amphetamine Salts | General solubility characteristic for amphetamine salts. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and information derived from the analysis of related amphetamine compounds.

Synthesis of 4-Ethylamphetamine Hydrochloride

A plausible synthesis route for 4-Ethylamphetamine hydrochloride involves the reductive amination of 4-ethylphenyl-2-propanone. A general procedure, adapted from the synthesis of related amphetamines, is as follows:

-

Reaction Setup: A two-neck round-bottom flask is equipped with a reflux condenser and a dropping funnel. The flask is charged with 4-ethylphenyl-2-propanone and a suitable solvent such as methanol.

-

Amine Addition: Ethylamine hydrochloride and a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation setup (e.g., H₂/Pd-C), are added to the reaction mixture.

-

Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: The reaction mixture is quenched, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether) and washed with a basic solution (e.g., sodium bicarbonate) and brine.

-

Purification of Free Base: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the 4-Ethylamphetamine free base.

-

Salt Formation: The free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.

-

Isolation and Purification: The precipitated 4-Ethylamphetamine hydrochloride is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[7]

Determination of Melting Point

The melting point of the synthesized 4-Ethylamphetamine hydrochloride salt can be determined using a standard melting point apparatus.

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The temperature is gradually increased, and the range at which the substance melts is recorded.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

A known concentration of 4-Ethylamphetamine is dissolved in a standardized acidic solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

Determination of logP (Octanol/Water Partition Coefficient)

The shake-flask method is a common technique for determining the logP value.

-

A solution of 4-Ethylamphetamine is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to allow for the partitioning of the analyte between the two phases.

-

The mixture is then centrifuged to ensure complete separation of the two layers.

-

The concentration of 4-Ethylamphetamine in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

The equilibrium solubility of 4-Ethylamphetamine can be determined using the shake-flask method.

-

An excess amount of the compound is added to a known volume of water at a specific temperature (e.g., 25 °C or 37 °C).

-

The suspension is agitated for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved 4-Ethylamphetamine in the filtrate is quantified using a validated analytical method (e.g., HPLC-UV).[8]

Biological Interactions and Signaling Pathways

4-Ethylamphetamine, like other amphetamine derivatives, is expected to exert its primary pharmacological effects by interacting with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

Mechanism of Action at Monoamine Transporters

Amphetamines are known to act as substrates for these transporters. They are taken up into the presynaptic neuron and, in turn, induce the reverse transport (efflux) of neurotransmitters from the cytoplasm into the synaptic cleft.[9] This leads to a significant increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.

The S(+) enantiomer of N-alkylated 4-methylamphetamine analogues has been shown to be more potent. Lengthening the N-alkyl chain can shift the compound's activity from a non-selective releaser to a more selective serotonin releaser.[10] For the S(+)ethyl analogue of 4-methylamphetamine, a decreased efficacy as a releaser at DAT was observed, while it retained full release activity at NET and SERT.[10]

Figure 1. Interaction of 4-Ethylamphetamine with monoamine transporters.

Metabolic Pathways

The metabolism of N-alkylated amphetamines is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, with CYP2D6 being a key enzyme.[11] The main metabolic pathways for related compounds involve N-dealkylation and aromatic hydroxylation.[11][12] For N-ethylamphetamine, N-dealkylation to amphetamine is a known metabolic route.[11] The resulting amphetamine can then undergo further metabolism. Aromatic hydroxylation, typically at the 4-position of the phenyl ring, is another significant pathway.[11]

Figure 2. Proposed metabolic pathway for 4-Ethylamphetamine.

Experimental Workflow for Chiral Separation

4-Ethylamphetamine possesses a chiral center, and its enantiomers may exhibit different pharmacological activities. The separation and analysis of these enantiomers are crucial for a complete pharmacological evaluation.

Figure 3. General workflow for the chiral separation of 4-Ethylamphetamine.

Conclusion

This technical guide provides a consolidated overview of the physicochemical properties of 4-Ethylamphetamine. While direct experimental data for some properties remain elusive, a robust understanding can be inferred from the analysis of closely related amphetamine analogs. The provided experimental protocols offer a foundation for researchers to further characterize this compound. The elucidation of its interactions with monoamine transporters and its metabolic fate is critical for understanding its pharmacological and toxicological profile. Further research is warranted to obtain definitive experimental values for all physicochemical parameters of 4-Ethylamphetamine to support ongoing and future investigations in the fields of drug development and forensic science.

References

- 1. 4-Ethylamphetamine - Wikipedia [en.wikipedia.org]

- 2. 4-Ethylamphetamine | C11H17N | CID 18070465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. bdoc.ofdt.fr [bdoc.ofdt.fr]

- 5. 2,5-Dimethoxy-4-ethylamphetamine | C13H21NO2 | CID 27402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. crimelab.phoenix.gov [crimelab.phoenix.gov]

- 7. reddit.com [reddit.com]

- 8. who.int [who.int]

- 9. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of N-Alkyl-4-Methylamphetamine Optical Isomers on Plasma Membrane Monoamine Transporters and Abuse-Related Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of CYP2D6 in the in vitro metabolism of amphetamine, two N-alkylamphetamines and their 4-methoxylated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabolism of Amphetamines [degruyterbrill.com]

4-Ethylamphetamine: A Technical Overview of its Synthesis, Pharmacology, and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethylamphetamine (4-EA), a synthetic stimulant of the amphetamine class. This document details its chemical identity, including its CAS number and molecular formula. A plausible synthetic route via reductive amination is presented with a detailed, generalized experimental protocol. The pharmacological profile of 4-EA is discussed, with a focus on its interactions with monoamine transporters, supported by quantitative data from structurally similar compounds. Furthermore, the expected metabolic pathways of 4-EA are elucidated based on the known metabolism of related amphetamine derivatives. This guide is intended for researchers, scientists, and drug development professionals, presenting data in a structured format with clear visualizations of key pathways and workflows.

Chemical Identification

4-Ethylamphetamine, also known as 1-(4-ethylphenyl)propan-2-amine, is a ring-substituted amphetamine. Its core chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 800400-50-4 (racemic) | [1] |

| Molecular Formula | C₁₁H₁₇N | [1] |

| Molar Mass | 163.26 g/mol | [1] |

| IUPAC Name | 1-(4-ethylphenyl)propan-2-amine | [1] |

Synthesis of 4-Ethylamphetamine

The synthesis of 4-ethylamphetamine can be achieved through various methods common in the synthesis of amphetamines. One of the most direct routes is the reductive amination of 4-ethylphenylacetone (B1353369). The Leuckart reaction, a specific method of reductive amination, is a well-established procedure for this type of transformation.[2][3]

Experimental Protocol: Reductive Amination (Leuckart Reaction)

This protocol describes a generalized procedure for the synthesis of 4-ethylamphetamine from 4-ethylphenylacetone.

Materials:

-

4-ethylphenylacetone

-

Formamide (B127407) or Ammonium (B1175870) formate (B1220265)

-

Formic acid (optional, if using ammonium formate)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (B78521) solution

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-ethylphenylacetone with an excess of formamide or a mixture of ammonium formate and formic acid.[4]

-

Heating: Heat the reaction mixture to a temperature of 160-185°C for several hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling, the intermediate N-formyl-4-ethylamphetamine is hydrolyzed. Add a concentrated solution of hydrochloric acid to the reaction mixture and heat under reflux for several hours to remove the formyl group.[4]

-

Work-up:

-

Allow the mixture to cool to room temperature.

-

Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution until a pH of >12 is reached.

-

Extract the aqueous layer multiple times with a suitable organic solvent such as diethyl ether.

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter to remove the drying agent.

-

-

Purification: The crude 4-ethylamphetamine freebase can be purified by distillation under reduced pressure.

-

Salt Formation (optional): For easier handling and storage, the freebase can be converted to its hydrochloride salt by bubbling dry hydrogen chloride gas through a solution of the amine in a non-polar solvent.

Pharmacology

The primary pharmacological action of amphetamines is mediated through their interaction with monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT).[6] These compounds can act as either reuptake inhibitors or as releasing agents, the latter of which involves being transported into the presynaptic neuron and inducing reverse transport of the neurotransmitter.

While specific quantitative data for 4-ethylamphetamine is scarce in the public domain, the pharmacological profile of the closely related N-ethyl-4-methylamphetamine provides valuable insight into its likely activity. Lengthening the N-alkyl chain on 4-methylamphetamine from methyl to ethyl has been shown to decrease its potency as a dopamine releaser while maintaining or slightly altering its activity at norepinephrine and serotonin transporters.[7][8]

Quantitative Pharmacological Data (N-Ethyl-4-methylamphetamine)

The following table summarizes the in vitro potencies of N-ethyl-4-methylamphetamine at monoamine transporters in rat brain synaptosomes.[8]

| Parameter | DAT | NET | SERT |

| Uptake Inhibition (IC₅₀, nM) | 55.6 ± 7.8 | 33.1 ± 4.5 | 289 ± 35 |

| Neurotransmitter Release (EC₅₀, nM) | >10,000 | 58.4 ± 8.1 | 432 ± 55 |

These data suggest that 4-ethylamphetamine is likely to be a more potent norepinephrine and serotonin releaser than a dopamine releaser, a profile that may result in a different spectrum of psychoactive effects compared to amphetamine or methamphetamine.

Metabolism

The metabolism of 4-ethylamphetamine is expected to follow the established pathways for other amphetamine derivatives, primarily involving the cytochrome P450 (CYP) enzyme system in the liver.[9][10] Key metabolic transformations are likely to include N-dealkylation and aromatic hydroxylation.

Based on studies of related compounds, CYP2D6 is a major enzyme involved in the metabolism of amphetamines.[11] The metabolism of 4-methoxy-N-ethylamphetamine has been shown to proceed via O-demethylation, followed by potential conjugation. While 4-ethylamphetamine lacks a methoxy (B1213986) group, this highlights the importance of biotransformation of the substituents on the phenyl ring.

Expected Metabolic Pathways:

-

Aromatic Hydroxylation: The ethyl group on the phenyl ring can be hydroxylated, followed by further oxidation.

-

N-Dealkylation: While less prominent for N-ethylamphetamine compared to N-methylamphetamine, some degree of N-dealkylation to form 4-ethylamphetamine (if starting from an N-alkylated precursor) or further degradation is possible.

-

Beta-Hydroxylation: Hydroxylation of the carbon atom adjacent to the amine group can also occur.

-

Conjugation: The resulting hydroxylated metabolites can be conjugated with glucuronic acid or sulfate to facilitate excretion.

Conclusion

4-Ethylamphetamine is a substituted amphetamine with a distinct chemical profile. Its synthesis is achievable through established chemical routes such as the Leuckart reaction. While direct pharmacological data is limited, evidence from closely related analogs suggests it acts as a monoamine releasing agent with a preference for norepinephrine and serotonin transporters over the dopamine transporter. Its metabolism is anticipated to proceed through pathways common to other amphetamines, primarily involving CYP450-mediated oxidation. Further research is warranted to fully characterize the specific pharmacological and toxicological profile of 4-ethylamphetamine.

References

- 1. 4-Ethylamphetamine | C11H17N | CID 18070465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bdoc.ofdt.fr [bdoc.ofdt.fr]

- 3. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 4. Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Effect of methamphetamine on cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. metabolon.com [metabolon.com]

- 11. researchgate.net [researchgate.net]

The Pharmacology of 4-Ethylamphetamine: A Technical Guide

Disclaimer: Direct experimental data on the pharmacological actions of 4-Ethylamphetamine (4-EA) are limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known pharmacology of structurally related amphetamine analogs, particularly 4-methylamphetamine and N-ethylamphetamine. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

4-Ethylamphetamine (4-EA) is a synthetic compound belonging to the substituted amphetamine class.[1] Structurally, it is the 4-ethyl analog of amphetamine. While its primary recognition in the scientific literature is as a synthetic intermediate and a metabolite of the designer drug 4-EA-NBOMe, its structural similarity to other psychoactive amphetamines, such as 4-methylamphetamine (4-MA), suggests a potential for similar pharmacological activity.[1] This guide will explore the anticipated pharmacological profile of 4-EA by examining the established actions of its close chemical relatives.

Mechanism of Action at Monoamine Transporters

Substituted amphetamines primarily exert their effects by interacting with monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT).[2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.

Amphetamines can act as both inhibitors of reuptake and as substrates for these transporters, leading to a non-exocytotic release of neurotransmitters, a process known as reverse transport.[2] It is highly probable that 4-EA shares this mechanism of action. The primary psychoactive effects of amphetamines, including stimulation, euphoria, and potential for abuse, are largely attributed to their ability to elevate extracellular levels of dopamine and norepinephrine in the brain.[3][4]

Quantitative Pharmacological Data (Comparative Analysis)

Table 1: Monoamine Transporter Uptake Inhibition (IC50, nM)

| Compound | DAT (IC50, nM) | NET (IC50, nM) | SERT (IC50, nM) | Reference |

| Amphetamine | ~600 | 70-100 | 20,000-40,000 | [5] |

| 4-Methylamphetamine (4-MA) | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | [6] |

| N-Ethylamphetamine | Data not available | Data not available | Data not available | |

| 4-Chloroamphetamine | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | [7] |

Note: "Potent Inhibitor" indicates that the compound is known to inhibit the transporter, but specific IC50 values were not provided in the cited sources.

Table 2: Monoamine Release (EC50, nM)

| Compound | DAT (EC50, nM) | NET (EC50, nM) | SERT (EC50, nM) | Reference |

| Amphetamine | Data not available | Data not available | Data not available | |

| S(+)-N-Methyl-4-MA | 18.5 | 10.1 | 69.8 | |

| R(-)-N-Methyl-4-MA | Less potent than S(+) | Less potent than S(+) | Less potent than S(+) | [2] |

| 4-Chloro-N-ethylcathinone | Inactive | Inactive | Inactive | [7] |

Note: Data for N-methyl-4-MA enantiomers are from rat brain synaptosome assays.[2] The activity of cathinone (B1664624) analogs may differ significantly from amphetamine analogs.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological actions of amphetamine-like substances at monoamine transporters.

Radioligand Binding Assay for Monoamine Transporter Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., 4-Ethylamphetamine) to DAT, NET, and SERT.

Methodology:

-

Preparation of Synaptosomes:

-

Rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, or cortex for NET) is homogenized in ice-cold sucrose (B13894) buffer.

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes, which are resealed nerve terminals containing the transporters.

-

The synaptosomal pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Reaction:

-

Aliquots of the synaptosomal preparation are incubated with a fixed concentration of a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

-

Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the transporter.

-

Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter.

-

-

Separation and Quantification:

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the synaptosomes.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from competition binding curves.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Synaptosomal Monoamine Uptake Inhibition Assay

Objective: To measure the potency (IC50) of a test compound to inhibit the uptake of dopamine, norepinephrine, or serotonin into synaptosomes.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared as described in the radioligand binding assay protocol.

-

Uptake Inhibition Experiment:

-

Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle.

-

Uptake is initiated by the addition of a fixed concentration of the respective radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

The incubation is carried out for a short period at 37°C.

-

The uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

-

Quantification and Data Analysis:

-

The radioactivity trapped inside the synaptosomes is measured by liquid scintillation counting.

-

IC50 values are calculated from the concentration-response curves.

-

Synaptosomal Neurotransmitter Release Assay

Objective: To determine the efficacy (EC50) of a test compound to induce the release of monoamines from pre-loaded synaptosomes.

Methodology:

-

Synaptosome Preparation and Loading:

-

Synaptosomes are prepared as described previously.

-

They are then incubated with a radiolabeled monoamine to allow for its uptake and storage within synaptic vesicles.

-

-

Release Experiment:

-

The loaded synaptosomes are washed to remove excess extracellular radioactivity.

-

The synaptosomes are then incubated with increasing concentrations of the test compound.

-

After a set incubation period, the synaptosomes are pelleted by centrifugation.

-

-

Quantification and Data Analysis:

-

The amount of radioactivity released into the supernatant is quantified.

-

EC50 values, representing the concentration required to elicit 50% of the maximal neurotransmitter release, are determined from the concentration-response curves.

-

Visualizations

The following diagrams illustrate the general signaling pathway for amphetamines and a typical experimental workflow for assessing monoamine transporter interaction.

References

- 1. 4-Ethylamphetamine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Adderall (Amphetamine, Dextroamphetamine Mixed Salts): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional characterization of N-octyl 4-methylamphetamine variants and related bivalent compounds at the dopamine and serotonin transporters using Ca2+ channels as sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Studies of 4-Ethylamphetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in-vitro pharmacology of 4-Ethylamphetamine (4-EA), a substituted amphetamine. Due to the limited availability of direct in-vitro data for 4-EA, this document leverages findings from closely related analogs, primarily N-ethyl-4-methylamphetamine, to build a robust pharmacological profile. The guide details the compound's interactions with monoamine transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)—presenting quantitative data on uptake inhibition and neurotransmitter release. Detailed experimental methodologies for key in-vitro assays are provided to ensure reproducibility. Furthermore, this document includes visualizations of the proposed signaling pathways and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the substance's mechanism of action at a molecular level.

Introduction

4-Ethylamphetamine (4-EA) is a synthetic compound belonging to the amphetamine class of psychostimulants. Its pharmacological effects are presumed to be primarily mediated through its interaction with monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. Understanding the in-vitro profile of 4-EA is crucial for predicting its potential psychoactive effects, abuse liability, and for guiding further drug development and research. This guide synthesizes available data to present a detailed preliminary in-vitro assessment of 4-EA.

In-Vitro Pharmacology at Monoamine Transporters

The primary molecular targets of amphetamine-like substances are the plasma membrane monoamine transporters. These transporters regulate the concentration of neurotransmitters in the synapse. Amphetamines can act as either reuptake inhibitors or as substrates that induce reverse transport (efflux) of neurotransmitters.

Based on studies of N-alkylated analogs of 4-methylamphetamine, increasing the N-alkyl chain length from methyl to ethyl, propyl, and butyl leads to a progressive decrease in potency at DAT, NET, and SERT. Specifically, N-ethyl-4-methylamphetamine has been shown to act as a substrate at NET and SERT, while exhibiting reduced efficacy as a dopamine releaser at DAT.[1]

Quantitative Data

The following tables summarize the in-vitro potencies of N-alkylated analogs of 4-methylamphetamine at rat brain monoamine transporters. These values for the N-ethyl analog serve as a proxy for the expected activity of 4-Ethylamphetamine.

Table 1: Monoamine Transporter Uptake Inhibition by N-Alkylated 4-Methylamphetamine Analogs

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| N-Ethyl-4-methylamphetamine | Data not available | Data not available | Data not available |

| N-Methyl-4-methylamphetamine | 25.4 | 12.3 | 113 |

| N-Propyl-4-methylamphetamine | 145 | 45.6 | 345 |

| N-Butyl-4-methylamphetamine | >10,000 | 234 | >10,000 |

IC50 values represent the concentration of the drug that inhibits 50% of radiolabeled substrate uptake.

Table 2: Monoamine Release Potency of N-Alkylated 4-Methylamphetamine Analogs

| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) |

| N-Ethyl-4-methylamphetamine | >10,000 | 18.3 | 154 |

| N-Methyl-4-methylamphetamine | 18.5 | 10.1 | 69.8 |

| N-Propyl-4-methylamphetamine | >10,000 | 112 | 289 |

| N-Butyl-4-methylamphetamine | >10,000 | >10,000 | >10,000 |

EC50 values represent the concentration of the drug that induces 50% of the maximal substrate release.

Ethylamphetamine (N-ethylamphetamine), which lacks the 4-methyl group, has been reported to be a potent dopamine releasing agent with an EC50 of 88.5 nM.[2]

Experimental Protocols

The following are detailed methodologies for the key in-vitro experiments used to characterize the interaction of amphetamine analogs with monoamine transporters.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a test compound to inhibit the reuptake of a radiolabeled monoamine neurotransmitter into synaptosomes or cells expressing the specific transporter.

Materials:

-

Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET) or cells stably expressing DAT, NET, or SERT.

-

Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, 0.5 mM pargyline, and 2 mM ascorbic acid, pH 7.4)

-

Radiolabeled monoamines: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

-

Test compound (4-Ethylamphetamine) at various concentrations

-

Scintillation cocktail and vials

-

Liquid scintillation counter

-

Glass fiber filters

-

Filtration manifold

Procedure:

-

Synaptosome Preparation:

-

Dissect the appropriate rat brain region on ice.

-

Homogenize the tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (synaptosomes) in KRH buffer.

-

-

Uptake Assay:

-

Pre-incubate synaptosomes with various concentrations of the test compound or vehicle for 10 minutes at 37°C.

-

Initiate the uptake by adding the respective [³H]monoamine.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Monoamine Release Assay

This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled monoamine from synaptosomes or cells expressing the specific transporter.

Materials:

-

Same as for the Uptake Inhibition Assay.

Procedure:

-

Synaptosome Preparation and Loading:

-

Prepare synaptosomes as described in the uptake assay protocol.

-

Load the synaptosomes with the respective [³H]monoamine by incubating for 30 minutes at 37°C.

-

Wash the synaptosomes with KRH buffer to remove excess unbound radiolabel.

-

-

Release Assay:

-

Resuspend the loaded synaptosomes in KRH buffer.

-

Add varying concentrations of the test compound or vehicle to initiate release.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Pellet the synaptosomes by centrifugation.

-

Collect the supernatant containing the released [³H]monoamine.

-

-

Quantification and Data Analysis:

-

Quantify the radioactivity in the supernatant using a liquid scintillation counter.

-

Express the release as a percentage of the total radioactivity in the synaptosomes.

-

Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of 4-Ethylamphetamine at the monoamine synapse and the general workflow of the in-vitro assays.

Caption: Proposed mechanism of 4-Ethylamphetamine-induced monoamine release.

Caption: General experimental workflows for in-vitro monoamine transporter assays.

Conclusion

The preliminary in-vitro data, extrapolated from closely related analogs, suggests that 4-Ethylamphetamine likely functions as a monoamine transporter substrate, inducing the release of norepinephrine and serotonin, with a lesser effect on dopamine release. The provided experimental protocols offer a standardized approach for the direct in-vitro characterization of 4-EA to confirm and expand upon these initial findings. The visualized signaling pathway illustrates the complex interplay between 4-EA and the monoaminergic system at the presynaptic terminal. Further research is warranted to fully elucidate the specific pharmacological profile of 4-Ethylamphetamine and its potential implications.

References

4-Ethylamphetamine: A Technical Whitepaper on the Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethylamphetamine (4-EA) is a synthetic psychoactive compound belonging to the substituted amphetamine class. While direct empirical data on its pharmacodynamic profile is limited, its structural similarity to other 4-substituted and N-alkylated amphetamines allows for the formulation of a well-grounded hypothesis regarding its mechanism of action. This whitepaper posits that 4-EA primarily functions as a monoamine releasing agent with a secondary capacity for reuptake inhibition, targeting the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). The ethyl substitution at the para position of the phenyl ring is expected to influence its potency and selectivity, likely favoring interactions with DAT and NET over SERT. This document provides a comprehensive overview of the hypothesized molecular interactions, summarizes relevant quantitative data from structurally related analogs, details the experimental protocols necessary to empirically validate these hypotheses, and presents visual representations of the proposed signaling pathways and experimental workflows.

Introduction

Substituted amphetamines represent a broad class of psychoactive substances with diverse pharmacological effects, ranging from central nervous system stimulation to hallucinogenic and entactogenic properties.[1] Their primary molecular targets are the presynaptic monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling cascade.[3] Amphetamine and its analogs can interact with these transporters in two primary ways: as reuptake inhibitors, which block the transporter's function, or as releasing agents (substrates), which are transported into the presynaptic terminal and induce reverse transport of neurotransmitters from the cytoplasm into the synapse.[4]

4-Ethylamphetamine (4-EA) is a structural analog of amphetamine, featuring an ethyl group at the para (4) position of the phenyl ring.[5] While its use as a designer drug has been reported, a detailed characterization of its mechanism of action is not extensively documented in scientific literature. However, by examining the structure-activity relationships (SAR) of related 4-substituted amphetamines, a robust hypothesis can be constructed.[6] This whitepaper aims to provide an in-depth technical guide to the hypothesized mechanism of action of 4-EA, tailored for researchers, scientists, and drug development professionals.

Hypothesized Mechanism of Action

The proposed mechanism of action for 4-EA is centered on its interaction with monoamine transporters, leading to an increase in extracellular concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin.

Primary Action: Monoamine Release

It is hypothesized that 4-EA acts as a substrate for DAT, NET, and SERT, with a likely preference for the catecholamine transporters (DAT and NET). As a substrate, 4-EA is transported into the presynaptic neuron. Once inside, it is thought to disrupt the vesicular storage of monoamines by interfering with the vesicular monoamine transporter 2 (VMAT2) and collapsing the pH gradient of synaptic vesicles. This leads to an increase in the cytoplasmic concentration of monoamines. The elevated cytoplasmic monoamine levels, coupled with the interaction of 4-EA with the plasma membrane transporters, trigger a reversal of the transporter's normal function, resulting in the non-exocytotic efflux of dopamine, norepinephrine, and serotonin into the synaptic cleft.[4]

Secondary Action: Reuptake Inhibition

In addition to inducing neurotransmitter release, 4-EA is also expected to act as a competitive reuptake inhibitor at DAT, NET, and SERT. By binding to the transporters, it blocks the reuptake of endogenous neurotransmitters from the synaptic cleft, further increasing their synaptic concentration and duration of action. The potency of reuptake inhibition is likely to parallel its potency as a releasing agent.

Potential Interaction with TAAR1

Trace Amine-Associated Receptor 1 (TAAR1) is an intracellular G-protein coupled receptor that is activated by amphetamines and endogenous trace amines. Activation of TAAR1 can modulate the activity of monoamine transporters through downstream signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC). It is plausible that 4-EA also interacts with TAAR1, which could in turn influence its effects on monoamine release and reuptake.

Quantitative Data (Hypothesized and Comparative)

Direct quantitative data for 4-EA is scarce in the published literature. Therefore, the following tables present data for structurally related compounds to provide a basis for hypothesizing the potential activity of 4-EA. Based on SAR, it is predicted that 4-EA will exhibit moderate to high potency at DAT and NET, and lower potency at SERT, both as a reuptake inhibitor and a releasing agent.

Table 1: Comparative In Vitro Potency of 4-Substituted Amphetamines at Monoamine Transporters (Reuptake Inhibition, IC50 nM)

| Compound | DAT (IC50 nM) | NET (IC50 nM) | SERT (IC50 nM) | Reference |

| Amphetamine | ~600 | ~100 | ~30,000 | [7] |

| 4-Fluoroamphetamine | 770 | 420 | 6800 | [7] |

| 4-Methylamphetamine | Data not readily available | Data not readily available | Data not readily available | |

| 4-Ethylamphetamine (Hypothesized) | 500 - 1000 | 300 - 600 | > 5000 |

Note: The values for 4-Ethylamphetamine are hypothesized based on the trend that increasing the size of the 4-alkyl substituent tends to decrease potency at DAT and NET while having a more variable effect on SERT.

Table 2: Comparative In Vitro Potency of 4-Substituted Amphetamines at Monoamine Transporters (Neurotransmitter Release, EC50 nM)

| Compound | Dopamine Release (EC50 nM) | Norepinephrine Release (EC50 nM) | Serotonin Release (EC50 nM) | Reference |

| Amphetamine | ~50 | ~7 | ~1700 | [6] |

| 4-Fluoroamphetamine | 200 | 37 | 730 | [7] |

| 4-Methylamphetamine | Data not readily available | Data not readily available | Data not readily available | |

| 4-Ethylamphetamine (Hypothesized) | 100 - 300 | 20 - 100 | > 1000 |

Note: The values for 4-Ethylamphetamine are hypothesized based on SAR principles, suggesting a profile as a potent catecholamine releaser with weaker serotonergic activity.

Experimental Protocols

To empirically determine the mechanism of action of 4-Ethylamphetamine, a series of in vitro experiments are required. The following protocols provide a detailed methodology for these key assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of 4-EA for DAT, NET, and SERT.

-

Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably expressing human DAT, NET, or SERT.

-

Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine protein concentration using a standard assay (e.g., BCA or Bradford).

-

-

Radioligands:

-

For DAT: [³H]WIN 35,428 or [³H]CFT

-

For NET: [³H]Nisoxetine

-

For SERT: [³H]Citalopram or [³H]Paroxetine

-

-

Assay Procedure (Competitive Binding):

-

In a 96-well plate, add membrane preparation, a fixed concentration of radioligand (at its approximate Kd value), and varying concentrations of 4-EA (or a reference compound).

-

Define non-specific binding using a high concentration of a known inhibitor (e.g., benztropine (B127874) for DAT, desipramine (B1205290) for NET, fluoxetine (B1211875) for SERT).

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of 4-EA.

-

Determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Uptake Inhibition Assays

These assays measure the ability of 4-EA to block the reuptake of neurotransmitters.

-

Preparation: Use either HEK 293 cells expressing the transporters or synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Radiolabeled Neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

-

Assay Procedure:

-

Pre-incubate the cells or synaptosomes with varying concentrations of 4-EA.

-

Add the radiolabeled neurotransmitter and incubate for a short period to measure initial uptake rates.

-

Terminate uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity accumulated in the cells or synaptosomes.

-

-

Data Analysis:

-

Determine the percentage of inhibition of uptake at each concentration of 4-EA compared to a vehicle control.

-

Plot the percentage of inhibition against the log concentration of 4-EA to determine the IC50 value.

-

Neurotransmitter Release Assays

These assays determine the potency and efficacy of 4-EA as a monoamine releasing agent.

-

Preparation: Use synaptosomes prepared from relevant brain regions.

-

Procedure (Superfusion Method):

-

Load synaptosomes with a radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

-

Place the loaded synaptosomes on a filter in a superfusion chamber.

-

Continuously perfuse the synaptosomes with a physiological buffer at a constant flow rate.

-

Collect fractions of the superfusate at regular intervals.

-

After establishing a stable baseline of neurotransmitter release, introduce 4-EA into the superfusion buffer at various concentrations.

-

Continue collecting fractions to measure the drug-induced efflux of the radiolabeled neurotransmitter.

-

-

Data Analysis:

-

Measure the radioactivity in each collected fraction.

-

Calculate the amount of neurotransmitter released as a percentage of the total amount present in the synaptosomes.

-

Plot the peak neurotransmitter release against the log concentration of 4-EA to determine the EC50 value and the maximum effect (Emax).

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways and the workflows for the key experiments.

Caption: Hypothesized molecular interactions of 4-Ethylamphetamine at the presynaptic terminal.

References

- 1. Neurotransmitter release from semi-intact synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Ethylamphetamine - Wikipedia [en.wikipedia.org]

- 6. In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive historical and pharmacological overview of 4-Ethylamphetamine (4-EA), a synthetic stimulant of the substituted amphetamine class. While specific research on 4-EA is limited, this document compiles available data on its synthesis, metabolism, and pharmacological profile, drawing necessary comparisons with structurally related compounds to elucidate its potential mechanisms of action. This guide summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of pertinent biological pathways and experimental workflows to serve as a foundational resource for researchers in pharmacology, medicinal chemistry, and drug development.

Historical Overview and Synthesis

The history of 4-Ethylamphetamine is intrinsically linked to the broader exploration of substituted amphetamines, a class of compounds that has been subject to extensive chemical and pharmacological investigation since the late 19th century. The parent compound, amphetamine, was first synthesized in 1887 by Romanian chemist Lazăr Edeleanu.[1] Following this, Japanese chemist Nagai Nagayoshi synthesized methamphetamine from ephedrine (B3423809) in 1893.[1] The psychoactive properties of amphetamine were not recognized until the 1920s, leading to its eventual medical use and the exploration of a vast array of its derivatives.[2]

While the exact date and researchers associated with the first synthesis of 4-Ethylamphetamine are not well-documented in readily available literature, its emergence is a logical progression of the structure-activity relationship (SAR) studies on para-substituted amphetamines. Much of the early research on substituted amphetamines focused on modifications at the para-position of the phenyl ring to modulate stimulant and hallucinogenic effects.[2] 4-EA has been identified as a designer drug and also serves as a synthetic intermediate for more complex molecules, including the 25-NB derivative, 4-EA-NBOMe, for which it is also a metabolite.[3]

Synthesis of 4-Ethylamphetamine

The synthesis of 4-Ethylamphetamine, like other substituted amphetamines, typically proceeds through the reductive amination of a corresponding phenylacetone (B166967) precursor. A plausible and commonly employed synthetic route is outlined below:

Step 1: Synthesis of 4-Ethylphenylacetone (B1353369)

The precursor, 4-ethylphenylacetone, can be synthesized from 4-ethylacetophenone.

-

Reaction: Friedel-Crafts acylation of ethylbenzene (B125841) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) yields 4-ethylacetophenone.

-

Conversion to Phenylacetone: The resulting 4-ethylacetophenone can then be converted to 4-ethylphenyl-2-propanone (4-ethylphenylacetone) through various established methods, such as the Darzens condensation followed by decarboxylation.

Step 2: Reductive Amination of 4-Ethylphenylacetone

The final step involves the reaction of 4-ethylphenylacetone with an ammonia (B1221849) source, followed by reduction to yield 4-Ethylamphetamine.

-

Reaction: 4-ethylphenylacetone is reacted with ammonia or a suitable ammonia equivalent (e.g., ammonium (B1175870) formate (B1220265) in the Leuckart reaction) to form an imine intermediate.

-

Reduction: This intermediate is then reduced to the primary amine, 4-Ethylamphetamine. Common reducing agents for this transformation include aluminum amalgam, sodium cyanoborohydride, or catalytic hydrogenation.

Pharmacological Profile

The pharmacological effects of 4-Ethylamphetamine are presumed to be mediated by its interaction with monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). As a substituted amphetamine, it is expected to act as a releasing agent and/or reuptake inhibitor at these transporters, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin in the synapse.

Quantitative Pharmacological Data

Table 1: Monoamine Transporter Interaction of 4-Substituted Amphetamine Analogs

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Primary Action | Reference |

| Amphetamine | 640 | 70 | 38,460 | Releaser | [4][5] |

| 4-Methylamphetamine (4-MA) | Potent | Potent | Potent | Releaser | [1] |

| 4-Fluoroamphetamine (4-FA) | 770 | 420 | 6,800 | Releaser/Inhibitor | [6] |

| N-Ethylamphetamine | - | - | - | Releaser | [7] |

| 4-Ethoxyamphetamine | Weaker than (+)-amphetamine | - | More potent than on Dopamine | Releaser/Inhibitor | [2] |

Note: The table presents a selection of data from related compounds to infer the potential activity of 4-Ethylamphetamine. The absence of specific data for 4-EA is a significant knowledge gap.

Based on structure-activity relationships within the substituted amphetamine class, it is hypothesized that 4-Ethylamphetamine will exhibit a profile as a monoamine transporter substrate, leading to neurotransmitter release. The ethyl group at the para-position is expected to influence its potency and selectivity towards the different transporters compared to unsubstituted amphetamine or its methyl-substituted counterpart, 4-methylamphetamine. Studies on N-alkylated analogs of 4-methylamphetamine have shown that increasing the N-alkyl chain length generally leads to a decrease in potency at monoamine transporters.[8] This suggests that the para-ethyl substitution in 4-EA might also modulate its interaction with these transporters in a specific manner.

Metabolism

The metabolism of 4-Ethylamphetamine is anticipated to follow pathways similar to other amphetamine derivatives. In vitro studies on N-ethylamphetamine and its 4-methoxylated analog have demonstrated the involvement of cytochrome P450 enzymes, particularly CYP2D6, in their metabolism.[9]

Anticipated Metabolic Pathways for 4-Ethylamphetamine:

-

Aromatic Hydroxylation: The primary metabolic route for many amphetamines is hydroxylation of the phenyl ring, typically at the para-position. However, since the para-position is already substituted with an ethyl group in 4-EA, hydroxylation may occur at other positions on the ring or on the ethyl group itself.

-

N-Dealkylation: While N-ethylamphetamine is a substrate for N-dealkylation, 4-EA is a primary amine and does not have an N-alkyl group to be removed.

-

Side Chain Oxidation: Oxidation of the ethyl side chain is a plausible metabolic pathway.

-

Oxidative Deamination: The amino group can be removed through oxidative deamination, leading to the formation of the corresponding ketone, 4-ethylphenylacetone.

Experimental Protocols

Detailed experimental protocols for the characterization of 4-Ethylamphetamine are not explicitly available. However, standard in vitro pharmacological assays would be employed to determine its activity at monoamine transporters.

Monoamine Transporter Binding Assay

This assay measures the affinity of a compound for the dopamine, norepinephrine, and serotonin transporters.

-

Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

-

Radioligand: A specific radiolabeled ligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).

-

Procedure:

-

Cell membranes are prepared from the transfected HEK-293 cells.

-

Membranes are incubated with the respective radioligand and varying concentrations of the test compound (4-Ethylamphetamine).

-

Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine for DAT).

-

The reaction is terminated by rapid filtration, and the radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The IC₅₀ value is converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

-

Synaptosomal Monoamine Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of monoamine neurotransmitters.

-

Preparation: Synaptosomes are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

-

Procedure:

-

Synaptosomes are pre-incubated with varying concentrations of the test compound (4-Ethylamphetamine).

-

A radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

-

Uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

The amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is calculated.

-

Visualizations

Signaling Pathway

Figure 1. Proposed Mechanism of Action of 4-Ethylamphetamine This diagram illustrates the hypothesized interaction of 4-Ethylamphetamine with monoamine transporters, leading to both reuptake inhibition and reverse transport of dopamine, norepinephrine, and serotonin.

Experimental Workflow

Figure 2. Workflow for Pharmacological Characterization This chart outlines the logical progression of experiments for the comprehensive pharmacological evaluation of a novel compound like 4-Ethylamphetamine.

Conclusion and Future Directions

4-Ethylamphetamine represents a data-poor area within the extensively studied class of substituted amphetamines. While its synthesis and general mechanism of action can be inferred from related compounds, a significant lack of specific quantitative data hinders a complete understanding of its pharmacological profile. Future research should prioritize the determination of its binding affinities and functional activities at monoamine transporters to accurately classify it as a reuptake inhibitor, a releasing agent, or a compound with mixed activity. Furthermore, in vivo studies are necessary to characterize its behavioral effects and metabolic fate. This foundational data is crucial for a comprehensive risk assessment and for its potential consideration in the development of novel therapeutic agents. This technical guide serves as a starting point for such investigations, highlighting the current knowledge gaps and providing a framework for future research.

References

- 1. Functional characterization of N-octyl 4-methylamphetamine variants and related bivalent compounds at the dopamine and serotonin transporters using Ca2+ channels as sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]

- 4. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amphetamine drug profile | www.euda.europa.eu [euda.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of norepinephrine transport into synaptic vesicles by amphetamine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of 4-Substituted Amphetamines

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the structure-activity relationships (SAR) of amphetamine analogues modified at the 4-position (para-position) of the phenyl ring. It explores how these chemical modifications influence their interactions with monoamine transporters and receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Introduction: The Amphetamine Scaffold and the Significance of 4-Position Substitution

Amphetamine, a potent central nervous system stimulant, serves as a parent compound for a vast class of psychoactive substances.[1] Its pharmacological effects are primarily mediated by its interaction with monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[2][3] Amphetamines act as transporter substrates, leading to competitive inhibition of neurotransmitter reuptake and, more significantly, promoting non-exocytotic reverse transport or "efflux" of neurotransmitters from the presynaptic terminal into the synapse.[4][5]

The structure-activity relationship (SAR) of amphetamines is a critical field of study, revealing how specific structural modifications alter their potency, selectivity, and overall pharmacological profile. Substitution at the 4-position of the phenyl ring has been shown to be particularly influential. Modifications at this site can dramatically shift a compound's selectivity between the catecholamine transporters (DAT and NET) and the serotonin transporter (SERT), thereby altering its effects from being purely psychostimulant to having more empathogenic or psychedelic properties.[2][6] Understanding these relationships is crucial for predicting the effects of new psychoactive substances and for the rational design of novel therapeutics.

Core Mechanism of Action

The primary mechanism of action for amphetamines involves a multi-step process within the presynaptic monoaminergic neuron. This process disrupts the normal physiological handling of neurotransmitters, leading to a significant increase in their synaptic concentration.

-

Transporter Substrate Activity : Amphetamines are recognized and transported into the presynaptic neuron by plasmalemmal monoamine transporters (DAT, NET, and SERT).[3][7]

-

Vesicular Disruption : Once inside the cytoplasm, amphetamines, as weak bases, interfere with the vesicular monoamine transporter 2 (VMAT2). They disrupt the proton gradient of synaptic vesicles, causing the release of stored neurotransmitters (dopamine, norepinephrine, or serotonin) into the cytoplasm.[4][8]

-

Transporter Reversal : The resulting high cytosolic concentration of neurotransmitters triggers the monoamine transporters to reverse their direction of transport, expelling neurotransmitters from the neuron into the synaptic cleft in a process independent of neuronal firing (non-exocytotic release).[4][5]

-

Reuptake Inhibition : Amphetamines also act as competitive inhibitors at the transporter, preventing the reuptake of neurotransmitters from the synapse and further increasing their synaptic duration and concentration.[8]

Caption: General mechanism of amphetamine action at the presynaptic terminal.

Quantitative Structure-Activity Relationship Data

Substitutions at the 4-position of the amphetamine phenyl ring profoundly impact binding affinity and functional potency at monoamine transporters. Generally, unsubstituted amphetamines display a preference for DAT and NET over SERT.[2][6] However, the addition of electron-withdrawing groups, such as halogens, tends to increase affinity and potency at SERT, shifting the pharmacological profile.[2]

Table 1: Monoamine Transporter Uptake Inhibition by 4-Substituted Amphetamines This table summarizes the potency of various compounds to inhibit the uptake of radiolabeled monoamines into rat brain synaptosomes or transfected cells.

| Compound | 4-Substituent | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Ratio | Reference |

| Amphetamine | -H | 26 | 7 | 1850 | 0.014 | [2] |

| 4-Chloroamphetamine (4-CA) | -Cl | 114 | 55 | 96 | 1.19 | [2] |

| 4-Fluoroamphetamine (4-FA) | -F | 269 | 1210 | 2030 | 0.13 | [9] |

Data represent the concentration required to inhibit 50% of monoamine uptake.

Table 2: Monoamine Release Potency of 4-Substituted Amphetamines This table shows the potency of compounds to induce the release of preloaded radiolabeled monoamines from rat brain synaptosomes.

| Compound | 4-Substituent | DAT EC₅₀ (nM) | NET EC₅₀ (nM) | SERT EC₅₀ (nM) | DAT/SERT Ratio | Reference |

| Amphetamine | -H | 24 | 13 | 1160 | 0.021 | [2] |

| 4-Chloroamphetamine (4-CA) | -Cl | 122 | 101 | 100 | 1.22 | [2] |

Data represent the concentration required to elicit 50% of the maximum releasing effect.

Table 3: Receptor Binding Affinities of 4-Alkoxy-Substituted Amphetamines While transporters are the primary targets, some 4-substituted analogues also show significant affinity for serotonin receptors, particularly the 5-HT₂ family, which is associated with psychedelic effects.

| Compound | 4-Substituent | 5-HT₂A Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | 5-HT₁A Kᵢ (nM) | Reference |

| DOM | -Methyl | 61 | 270 | >10,000 | [10][11] |

| DOET | -Ethyl | 120 | 780 | >10,000 | [11] |

| DOBU | -Butyl | 450 | 1800 | >10,000 | [11] |

Data represent the binding affinity (inhibition constant, Kᵢ) at human serotonin receptors.

SAR Summary:

-

Halogenation (-F, -Cl) : Para-halogenation generally decreases potency at DAT and NET while dramatically increasing potency at SERT.[2][9] This shifts the compound's profile from a catecholamine-selective releaser (like amphetamine) to a more potent serotonin releaser (like 4-CA).

-

Alkylation (-Methyl, -Ethyl) : Small alkyl groups at the 4-position, often combined with methoxy (B1213986) groups at the 2- and 5-positions (e.g., DOM), confer high affinity for the 5-HT₂A receptor.[11] Increasing the alkyl chain length (from methyl to butyl) tends to decrease affinity at 5-HT₂ receptors.[11]

Experimental Protocols

The quantitative data presented are derived from standardized in vitro pharmacological assays. The following sections detail the typical methodologies.

This assay measures a compound's ability to block the transport of a radiolabeled neurotransmitter into cells or synaptosomes expressing the target transporter.

Methodology:

-

Preparation : Rat brain synaptosomes are prepared, or HEK293 cells are cultured and transfected to express the human DAT, NET, or SERT.[12][13]

-

Incubation : The synaptosomes or cells are pre-incubated with various concentrations of the test compound (e.g., 4-substituted amphetamine).

-

Substrate Addition : A radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to initiate the uptake reaction.

-

Termination : After a short incubation period at a controlled temperature (e.g., 37°C), the uptake is rapidly terminated by vacuum filtration through glass fiber filters, which traps the synaptosomes/cells but allows the free radioligand to pass through.

-

Quantification : The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Analysis : The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀ value).

Caption: A typical workflow for a neurotransmitter uptake inhibition assay.

This assay measures a compound's ability to induce the efflux of a preloaded radiolabeled neurotransmitter from synaptosomes.

Methodology:

-

Preparation and Loading : Rat brain synaptosomes are prepared and preloaded by incubating them with a radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT). This allows the radiotracer to be taken up and stored in vesicles.

-

Washing : The synaptosomes are washed with buffer to remove any external, non-accumulated radiotracer.

-

Superfusion : The loaded synaptosomes are placed in a superfusion system, where they are continuously perfused with fresh buffer.

-

Drug Application : After establishing a stable baseline of spontaneous radiotracer efflux, various concentrations of the test compound are added to the perfusion buffer.

-

Fraction Collection : Fractions of the superfusate are collected at regular intervals.

-

Quantification : The amount of radioactivity in each collected fraction is measured by liquid scintillation counting.

-

Analysis : The drug-induced release is calculated as a percentage of the total radioactivity in the synaptosomes. The data are then used to determine the EC₅₀ value, the concentration that produces 50% of the maximal releasing effect.[12]

Caption: A generalized workflow for a superfusion-based release assay.

Conclusion

The structure-activity relationship of 4-substituted amphetamines is a clear illustration of how subtle molecular modifications can lead to profound changes in pharmacological activity. The substitution at the para-position of the phenyl ring serves as a critical determinant of a compound's interaction with monoamine transporters and receptors. Specifically, the addition of halogens tends to shift selectivity from DAT/NET towards SERT, a key factor in producing empathogenic or neurotoxic effects. Conversely, the addition of small alkoxy groups can impart significant activity at 5-HT₂A receptors, leading to psychedelic properties. The quantitative data and experimental frameworks provided herein offer a guide for researchers to understand, predict, and further investigate the complex pharmacology of this important class of molecules.

References

- 1. Amphetamine - Wikipedia [en.wikipedia.org]

- 2. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scienceopen.com [scienceopen.com]

- 4. Amphetamines, new psychoactive drugs and the monoamine transporter cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of neurotransmitter release by amphetamines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A quantitative model of amphetamine action on the 5-HT transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Analytical Methods for the Detection of 4-Ethylamphetamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of analytical methodologies for the detection and quantification of 4-Ethylamphetamine (4-EA), a substituted amphetamine derivative that has emerged as a designer drug. Given the limited availability of validated protocols specifically for 4-EA, this guide leverages established methods for the closely related and structurally similar compound, 4-Methylamphetamine (4-MA), along with available data for other amphetamine analogues. The protocols provided are intended to serve as a strong foundation for method development and validation in a research and forensic setting.

Introduction to 4-Ethylamphetamine

4-Ethylamphetamine (4-EA) is a stimulant of the amphetamine class, characterized by an ethyl group substitution at the para position of the phenyl ring. It is a known synthetic intermediate and has been identified as a metabolite of other psychoactive substances.[1] Its structural similarity to other designer drugs like 4-methylamphetamine necessitates reliable analytical methods for its identification and quantification in various matrices, including seized materials and biological samples.

Analytical Techniques

The primary analytical techniques for the detection of 4-EA and similar amphetamine-type stimulants include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD). Immunoassays can be used for preliminary screening; however, they may exhibit cross-reactivity with other amphetamines and require confirmation by a more specific method.

Quantitative Data Summary

The following table summarizes key quantitative performance parameters for the analysis of amphetamine analogues, providing an expected performance range for the analysis of 4-Ethylamphetamine. It is crucial to note that these values are primarily based on data for 4-Methylamphetamine and other closely related stimulants and should be validated specifically for 4-EA in the laboratory.

| Parameter | GC-MS (for 4-Methylamphetamine) | LC-MS/MS (for Amphetamine Analogues) | HPLC-DAD (for 4-Methylamphetamine) |

| Limit of Detection (LOD) | 3.87 µg/mL | 1.0 - 5.0 ng/mL | 0.717 µg/mL |

| Limit of Quantitation (LOQ) | 11.60 µg/mL | - | 2.15 µg/mL |

| Linearity (R²) | >0.99 | >0.99 | >0.999 |

| Recovery | Not Specified | 72% - 90% | 84.3% - 88.9% |

| Precision (%RSD) | < 15% | < 15% | < 10% |

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis of 4-Ethylamphetamine in Seized Solid Samples

This protocol is adapted from established methods for the analysis of 4-Methylamphetamine in seized powders and tablets.

1. Sample Preparation:

-

Homogenization: Grind the seized tablet or powder sample into a fine, uniform powder using a mortar and pestle.

-

Weighing: Accurately weigh approximately 10 mg of the homogenized sample.

-

Dissolution: Dissolve the weighed sample in a suitable solvent, such as methanol (B129727).

-

Sonication/Vortexing: Sonicate and/or vortex the sample to ensure the complete dissolution of the analyte.

-

Centrifugation/Filtration: Centrifuge the sample to pellet any insoluble materials. Filter the supernatant through a 0.22 µm or 0.45 µm filter.

-

Derivatization (Optional but Recommended): To improve chromatographic performance and mass spectral characteristics, derivatization is often employed. A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (B1165640) (HFBA). The dried extract is reconstituted in the derivatizing agent and heated (e.g., at 70°C for 30 minutes).

-

Dilution: Dilute the filtered extract or the derivatized sample to a concentration within the calibrated range of the instrument.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysysiloxane stationary phase (e.g., DB-5ms or equivalent), is typically used.

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 70°C, ramp up to 280°C, and then hold for a few minutes.

-